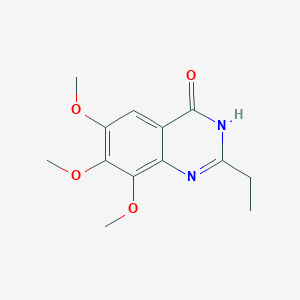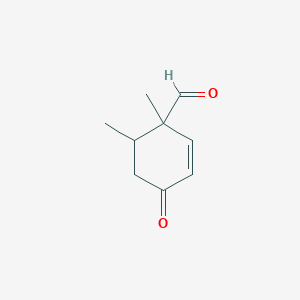
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is an organic compound with the molecular formula C9H12O2 It is a cyclohexene derivative featuring both aldehyde and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of methylene iodide with ethyl acetoacetate in the presence of sodium methoxide can yield the desired compound . Another method involves the Diels-Alder reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate, followed by hydrolysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of piperidine in the Knoevenagel condensation reaction is one such method . Additionally, variations of the Robinson annulation reaction can be employed to produce this compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The ketone and aldehyde groups can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Applications De Recherche Scientifique
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-Methyl-4-oxocyclohex-2-ene-1-carboxylate
- Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
- 4-oxocyclohex-2-ene-1-carboxylate
Uniqueness
1,6-Dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both aldehyde and ketone functional groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Propriétés
Formule moléculaire |
C9H12O2 |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
1,6-dimethyl-4-oxocyclohex-2-ene-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c1-7-5-8(11)3-4-9(7,2)6-10/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
MFRRZNDRBLPSLK-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=O)C=CC1(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




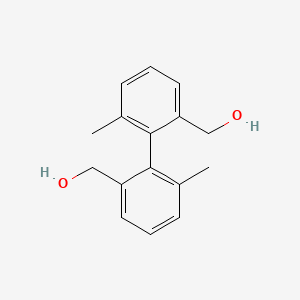
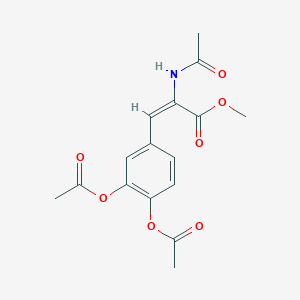
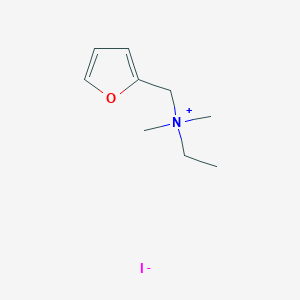
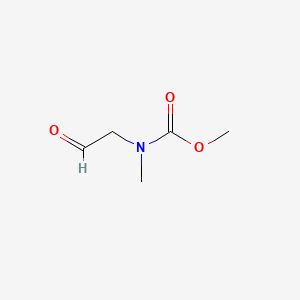

![Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate](/img/structure/B13818192.png)

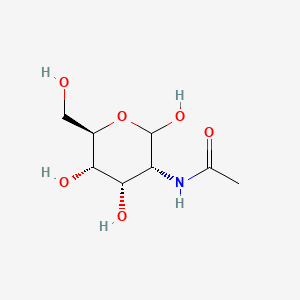
![3-[[5-Bromo-3-[[2-fluoro-6-[[(4-methoxyphenyl)methyl]amino]-4-pyridinyl]methyl]-1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinyl]carbonyl]-5-methyl-benzonit](/img/structure/B13818217.png)
